molecular formula C14H18F3NO2 B6040806 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine

2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine

Cat. No. B6040806
M. Wt: 289.29 g/mol
InChI Key: HBQXALIEXUSUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine, also known as TFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine acts as a biased agonist, selectively activating certain GPCRs while avoiding others. This selectivity is due to the unique structure of 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine, which allows it to interact with specific regions of the receptor.
Biochemical and Physiological Effects
2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR it activates. These effects include changes in intracellular signaling pathways, alterations in gene expression, and modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine in lab experiments is its selectivity for certain GPCRs, which allows researchers to study specific pathways without affecting others. However, 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

Future research on 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine could focus on developing more stable and soluble analogs, as well as exploring its potential applications in drug discovery and development. Additionally, further studies could investigate the effects of 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine on specific physiological processes and diseases.

Synthesis Methods

The synthesis of 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine involves a multi-step process that begins with the reaction of 4-(trifluoromethoxy)benzaldehyde with 2,6-dimethylmorpholine in the presence of a catalyst. The resulting intermediate is then reacted with hydrochloric acid to yield 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine. This method has been optimized to produce high yields of pure 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine.

Scientific Research Applications

2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine has been used in scientific research as a tool to study the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. 2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine has been shown to selectively activate certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

2,6-dimethyl-4-[[4-(trifluoromethoxy)phenyl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2/c1-10-7-18(8-11(2)19-10)9-12-3-5-13(6-4-12)20-14(15,16)17/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQXALIEXUSUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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